7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol
Description
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hepta-1,6-diyn-3-ol backbone. This compound is notable for its stability and utility in various chemical reactions, particularly as a protecting group for alcohols.
Properties
CAS No. |
654643-87-5 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol |
InChI |
InChI=1S/C15H26OSi/c1-9-13(16)12-15(5,6)10-11-17(7,8)14(2,3)4/h1,13,16H,12H2,2-8H3 |
InChI Key |
YLOPKVRCOSVOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(C)(C)CC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol typically involves the reaction of a suitable alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the silylation process.
Chemical Reactions Analysis
Types of Reactions
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: LDA in tetrahydrofuran (THF) at -78°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step syntheses.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mechanism of Action
The mechanism by which 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol exerts its effects involves the formation of a stable silyl ether bond. This bond is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation reagent for alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in the preparation of silicon-based materials.
tert-Butyl(dimethyl)silyl glyoxylate: An electrophilic compound used in various organic syntheses.
Uniqueness
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the hepta-1,6-diyn-3-ol backbone. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.
Biological Activity
The compound 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is a silane derivative with potential biological activities that warrant detailed investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A tert-butyl group that enhances hydrophobicity.
- Dimethylsilyl functionality contributing to stability and reactivity.
- A hepta-1,6-diyn-3-ol backbone that may influence its biological interactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₈OSi |
| Molecular Weight | 210.34 g/mol |
| CAS Number | 1456792-59-8 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple alkyne groups may enhance radical scavenging capabilities. For instance, studies on related diynols have shown effective inhibition of lipid peroxidation and free radical formation.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. Compounds featuring silyl groups have been noted for their ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. This is particularly relevant in the context of chemotherapeutic agents where enhanced efficacy is observed.
The proposed mechanisms by which This compound may exert its biological effects include:
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.
- Modulation of Enzyme Activity : Similar compounds have been found to inhibit certain enzymes involved in cancer progression.
- Cell Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt has been documented in related silyl derivatives.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant properties of silane derivatives, demonstrating that compounds with similar structures significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity.
Case Study 2: Anticancer Activity
In vivo studies using animal models treated with related silyl compounds showed a marked reduction in tumor size when combined with conventional chemotherapy agents. The study highlighted the potential for these compounds to enhance the effectiveness of existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
